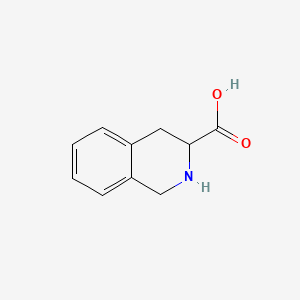

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14794. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Tetrahydroisoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKMGYQJPOAASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41994-51-8 (hydrochloride) | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80868286 | |

| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67123-97-1, 35186-99-3, 103733-65-9 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67123-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067123971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14794 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0KDL86B2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained, non-proteinogenic amino acid that serves as a rigid analog of phenylalanine.[1][2] Its unique structural properties have established it as a valuable building block in medicinal chemistry, particularly in the design of peptide-based drugs and other biologically active compounds.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Tic and its derivatives, with a focus on its applications in drug discovery. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside quantitative data and visualizations of key signaling pathways.

Chemical and Physical Properties

This compound is a bicyclic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of approximately 177.20 g/mol .[3] The presence of a chiral center at the 3-position means it can exist as (S) and (R) enantiomers, which often exhibit different biological activities.[4] The (S)-enantiomer is of particular interest in drug design as a constrained analog of L-phenylalanine.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 67123-97-1 (racemate) | [3] |

Synthesis

The synthesis of this compound and its derivatives is most commonly achieved through the Pictet-Spengler reaction.[2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[2] Other synthetic methods include the Bischler-Napieralski reaction, Diels-Alder reaction, and enyne metathesis.[2]

Experimental Protocol: Pictet-Spengler Synthesis of this compound

This protocol describes the synthesis of this compound from D-phenylalanine.

Materials:

-

D-phenylalanine (50 g, 0.3 mol)

-

Concentrated hydrochloric acid (386 mL)

-

Formalin (37% wt, 113.7 mL)

Procedure:

-

Combine D-phenylalanine, concentrated hydrochloric acid, and formalin in a suitable reaction vessel.

-

Stir the mixture vigorously and heat to 95°C.

-

Maintain the reaction at this temperature for 4 hours.

-

After 4 hours, cool the reaction mixture to room temperature and continue stirring for an additional 2 hours.

-

Filter the resulting precipitate and wash with cold water.

-

The collected precipitate is (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Note: This protocol is adapted from a synthesis of the (R)-enantiomer. The same procedure can be applied using L-phenylalanine to obtain the (S)-enantiomer.

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Derivatives of Tic have shown promising anticancer properties. They can act as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, leading to the induction of apoptosis in cancer cells.

-

Signaling Pathway: Inhibition of Bcl-2/Mcl-1 by Tic derivatives disrupts their sequestration of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade, culminating in apoptosis. A key executioner caspase in this pathway is caspase-3.

Caption: Bcl-2/Mcl-1 Inhibition Pathway by Tic Derivatives.

-

A decapeptide containing Tic, designated DEC-1, has demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line.[5] Molecular docking studies suggest that this peptide may also inhibit Keap-1, a regulator of the Nrf2 antioxidant response, and modulate the Akt signaling pathway.[5]

| Compound | Target/Assay | Activity | Reference |

| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Antiproliferative activity (Huh-7 cells) | EC₅₀ = 13.97 μM | [1] |

| Substituted Tic Derivative (compound 1) | Bcl-2 protein binding | Kᵢ = 5.2 μM | [6] |

| Decapeptide containing Tic (DEC-1) | Antiproliferative activity (MCF-7 cells) | IC₅₀ = 3.38 μM | [5] |

Neuroprotective Effects

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective potential, particularly in the context of Alzheimer's disease.

-

Signaling Pathway: Certain Tic derivatives have been shown to modulate the processing of amyloid precursor protein (APP), a key protein in the pathology of Alzheimer's disease. They can stimulate the non-amyloidogenic pathway by activating the ERK signaling pathway, leading to increased production of the soluble and neuroprotective sAPPα fragment. Additionally, they can act as γ-secretase inhibitors, reducing the production of the amyloid-β (Aβ) peptides that form toxic plaques.

Caption: Modulation of APP Processing by Tic Derivatives.

Opioid Receptor Modulation

Tic has been incorporated into tetrapeptides, such as TIPP (Tyr-Tic-Phe-Phe), which are potent and selective δ-opioid receptor antagonists. These compounds are valuable tools for studying the pharmacology of opioid receptors and have the potential to be developed into therapeutics with reduced side effects compared to traditional opioids. Peptides containing Tic have been shown to bind to opioid receptors with nanomolar affinity.

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat cells with various concentrations of the Tic derivative and a vehicle control. Incubate for the desired time period (e.g., 24-72 hours).

-

Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

Principle: This fluorometric assay detects the activity of caspase-3, a key executioner of apoptosis. Activated caspase-3 in cell lysates cleaves a specific substrate, releasing a fluorescent molecule.

Procedure:

-

Treat cells with the Tic derivative to induce apoptosis.

-

Lyse the cells using a chilled cell lysis buffer.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.

-

The fluorescence intensity is proportional to the caspase-3 activity.

Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)

Principle: This competitive binding assay measures the ability of a compound to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3 domain.

Procedure:

-

To the wells of a black 96- or 384-well plate, add serially diluted concentrations of the Tic derivative.

-

Add a fixed concentration of the Bcl-2 family protein (e.g., Bcl-2 or Mcl-1).

-

Incubate at room temperature to allow for inhibitor-protein binding.

-

Add a fixed concentration of a fluorescently labeled BH3 peptide tracer (e.g., FITC-Bak BH3).

-

Incubate at room temperature to reach binding equilibrium.

-

Measure the fluorescence polarization on a plate reader. A decrease in polarization indicates displacement of the tracer by the inhibitor.

ERK Phosphorylation Assay (Western Blot)

Principle: This assay quantifies the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK) relative to total ERK.

Procedure:

-

Treat cells with the Tic derivative for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.

-

Quantify the band intensities to determine the p-ERK/total ERK ratio.

γ-Secretase Activity Assay

Principle: This cell-based or in vitro assay measures the cleavage of an APP-derived substrate by γ-secretase. Inhibition of the enzyme results in a decrease in the cleavage products.

Procedure (Cell-based):

-

Use a cell line stably expressing a fluorescently tagged APP-C99 construct.

-

Incubate the cells with the Tic derivative for 24 hours.

-

Inhibition of γ-secretase leads to the accumulation of the fluorescent APP-C99 substrate within the cells.

-

Fix and stain the cell nuclei (e.g., with DAPI).

-

Quantify the retained fluorescent APP vesicles using high-content imaging and analysis.

Conclusion

This compound is a versatile and valuable scaffold in drug discovery. Its constrained nature allows for the design of potent and selective modulators of various biological targets, including those involved in cancer, neurodegenerative diseases, and pain signaling. The synthetic accessibility of Tic and its derivatives, coupled with a growing understanding of their mechanisms of action, positions this compound as a key building block for the development of next-generation therapeutics. This guide provides a foundational resource for researchers aiming to explore the potential of this compound in their drug development programs.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. prepchem.com [prepchem.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure and properties

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

Introduction

This compound (Tic) is a conformationally constrained non-proteinogenic amino acid, structurally analogous to phenylalanine.[1][2] This structural rigidity makes it a valuable building block in medicinal chemistry and drug design.[1] Its incorporation into peptides can induce specific secondary structures, such as β-turns and helical folds, which can enhance biological activity and metabolic stability.[2] The Tic scaffold is a core structural element in numerous biologically active compounds and peptide-based drugs.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The core structure of this compound consists of a tetrahydroisoquinoline ring system with a carboxylic acid group at the 3-position. The molecule is chiral, with the (S)- and (R)-enantiomers being the most common forms in research and development.[2][3]

The chemical identity of the racemic and enantiopure forms are summarized below.

| Identifier | Racemic Form | (S)-Enantiomer | (R)-Enantiomer |

| IUPAC Name | This compound[4] | (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid[3] | (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| CAS Number | 67123-97-1[4] | 74163-81-8[3] | 103733-65-9[2] |

| Molecular Formula | C₁₀H₁₁NO₂[4] | C₁₀H₁₁NO₂[3] | C₁₀H₁₁NO₂[2] |

| SMILES | C1C(NCC2=CC=CC=C21)C(=O)O[4] | C1--INVALID-LINK--C(=O)O[3] | c1ccc2CN--INVALID-LINK--C(=O)O[2] |

| InChI Key | BWKMGYQJPOAASG-UHFFFAOYSA-N[4] | BWKMGYQJPOAASG-VIFPVBQESA-N[3] | Not explicitly found, but derived from structure. |

| Synonyms | H-DL-Tic-OH, rac-Tic[4] | H-Tic-OH, L-Tic[3] | H-D-Tic-OH, D-Tic[2][5] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in synthesis and drug formulation.

| Property | Value | Source |

| Molecular Weight | 177.20 g/mol | [4] |

| Physical Form | Solid, White solid[5] | [5] |

| Solubility | Soluble in polar solvents.[2] | [2] |

| Chirality | Exists as (S) and (R) enantiomers. | [2][3] |

Synthesis Protocols

Several synthetic routes have been established for Tic and its derivatives. The choice of method often depends on the desired stereochemistry and scale.

Pictet-Spengler Reaction

A classical and versatile method for synthesizing tetrahydroisoquinolines involves the Pictet-Spengler reaction. This reaction entails the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[6] For Tic synthesis, D-phenylalanine can serve as the starting material.

A general workflow for the synthesis of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid from D-phenylalanine is outlined below.

References

- 1. Diversity-oriented synthesis of medicinally important this compound (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]

- 3. (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 2733226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 103733-65-9 [chemicalbook.com]

- 6. Buy (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 74163-81-8 [smolecule.com]

An In-depth Technical Guide on the Discovery of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and its Derivatives as Apoptosis Inducers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of phenylalanine that has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure makes it a valuable component in the design of peptide-based drugs and other biologically active compounds.[1] This technical guide provides a comprehensive overview of the discovery of Tic and its derivatives, with a particular focus on their development as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. This document details the synthetic methodologies for creating these compounds, presents quantitative biological data, and outlines the key experimental protocols for their evaluation. Furthermore, it visualizes the underlying signaling pathways and experimental workflows to provide a clear and thorough understanding of this important class of molecules.

Introduction: The Significance of this compound (Tic)

The this compound (Tic) core is a key structural element found in a variety of biologically active molecules and several peptide-based pharmaceuticals.[1] As a constrained analog of the amino acid phenylalanine, Tic offers a rigid framework that can help to lock peptides into specific conformations, thereby enhancing their binding affinity and selectivity for biological targets. This has led to its widespread use in the design of novel therapeutics.

Recent research has highlighted the potential of Tic derivatives as anti-cancer agents through the inhibition of the Bcl-2 family of anti-apoptotic proteins.[2] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to treatment. By inhibiting Bcl-2 and its homolog Mcl-1, Tic derivatives can trigger the intrinsic pathway of apoptosis, leading to programmed cell death in malignant cells.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives is most commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring system.[3][4][5]

General Pictet-Spengler Reaction for Tic Synthesis

The synthesis of the parent Tic molecule can be accomplished by reacting phenylalanine with formaldehyde in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.

Development of Tic Derivatives as Bcl-2/Mcl-1 Inhibitors

A significant advancement in the application of Tic has been the development of its derivatives as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. A lead compound, 1 , was identified with a Ki of 5.2 µM against Bcl-2.[2] This led to the synthesis and evaluation of a series of substituted this compound derivatives to optimize their binding affinity and anti-proliferative activity.

Quantitative Biological Data

The following table summarizes the in vitro biological data for a selection of key Tic derivatives as inhibitors of Bcl-2 and their anti-proliferative activity against the Jurkat cancer cell line.

| Compound | R | Ki (µM) for Bcl-2 | IC50 (µM) for Jurkat cells |

| 1 (Lead) | H | 5.2 | >50 |

| 11t | 4-Cl | Not Reported | 11.2 |

| Tamoxifen (Control) | - | Not Applicable | 2.68[6] |

| DEC-1 (Peptide) | - | Not Applicable | 3.38[6] |

Note: Further quantitative data for a broader range of derivatives can be found in the primary literature.

Experimental Protocols

General Procedure for the Synthesis of Tic Derivatives

The following is a representative protocol for the synthesis of a substituted this compound derivative, based on the Pictet-Spengler reaction.

Step 1: Esterification of the Carboxylic Acid To a solution of the starting amino acid (e.g., a substituted phenylalanine) in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

Step 2: Pictet-Spengler Cyclization Dissolve the amino acid methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane). Add an aldehyde (e.g., formaldehyde) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid). Stir the mixture at room temperature for several hours. Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. Purify the crude product by column chromatography.

Step 3: N-Acylation To a solution of the cyclized product in a suitable solvent, add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion. Work up the reaction and purify the final product by recrystallization or column chromatography.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.[6]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Procedure:

-

Lyse the treated and untreated cells using a specific lysis buffer.

-

Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).[7][8][9][10]

-

Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

-

The increase in signal in the treated cells compared to the untreated control indicates the activation of caspase-3.[7][8][9][10]

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of Apoptosis Induction

The following diagram illustrates the intrinsic pathway of apoptosis initiated by the inhibition of Bcl-2 and Mcl-1 by Tic derivatives.

Caption: Intrinsic apoptosis pathway initiated by Tic derivatives.

Experimental Workflow for Drug Discovery

The diagram below outlines the typical workflow for the discovery and evaluation of novel Tic-based anti-cancer agents.

Caption: Workflow for Tic-based drug discovery.

Conclusion

The this compound scaffold has proven to be a versatile and valuable starting point for the development of novel therapeutic agents. The discovery of Tic derivatives as potent inhibitors of Bcl-2 and Mcl-1 represents a significant step forward in the search for new anti-cancer drugs. This technical guide has provided a detailed overview of the synthesis, biological evaluation, and mechanism of action of these compounds. The provided experimental protocols and visual diagrams offer a practical resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of molecules. The continued investigation of Tic-based compounds holds great promise for the future of targeted cancer therapy.

References

- 1. Diversity-oriented synthesis of medicinally important this compound (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery and development of this compound derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. name-reaction.com [name-reaction.com]

- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. mpbio.com [mpbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Emergence of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) as a Superior Scaffold in Constrained Peptide Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability is a paramount objective. Unconstrained peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to enzymatic degradation. The incorporation of conformationally constrained amino acids has emerged as a powerful strategy to overcome these limitations. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has proven to be an invaluable tool, acting as a rigid structural scaffold to induce and stabilize specific secondary structures, most notably β-turns.[1] This technical guide provides a comprehensive overview of Tic, from its synthesis and conformational properties to its application in the development of next-generation peptide-based therapeutics.

The Structural and Functional Impact of Tic Incorporation

Tic, a cyclic analog of phenylalanine, possesses a bicyclic structure that severely restricts the rotational freedom of the peptide backbone.[1] This inherent rigidity is the cornerstone of its utility in peptidomimetic design. The primary and most well-documented role of Tic is its remarkable ability to induce and stabilize β-turn conformations.[1] A β-turn is a critical secondary structure motif where the polypeptide chain reverses its direction, a key feature in the topology of numerous biologically active peptides.[1]

The constrained nature of the Tic ring system compels the peptide backbone into a folded conformation that is highly conducive to the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a defining characteristic of a β-turn.[1] The incorporation of Tic typically results in the formation of a type I or type III β-turn, the specifics of which are influenced by the surrounding amino acid sequence and the stereochemistry of the Tic residue.[1] The dihedral angles (φ and ψ) of the Tic residue and the subsequent amino acid are the key determinants of the precise turn type.[1] This conformational constraint can significantly enhance a peptide's biological activity by pre-organizing it into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target receptor.

The precise structural consequences of incorporating Tic into a peptide can be meticulously characterized using a combination of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism.[1]

Synthesis of Tic: The Pictet-Spengler Reaction

The most common and efficient method for the synthesis of this compound is the Pictet-Spengler reaction.[2][3][4][5][6] This reaction involves the condensation of a β-arylethylamine, in this case, phenylalanine, with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline ring system.[3][4][5]

Experimental Protocol: Pictet-Spengler Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

This protocol outlines a typical procedure for the synthesis of the (S)-enantiomer of Tic from L-phenylalanine.

Materials:

-

L-Phenylalanine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Activated charcoal

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve L-phenylalanine in a mixture of concentrated HCl and water.

-

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product as the hydrochloride salt.

-

Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol and then with diethyl ether to remove impurities.

-

Decolorization and Recrystallization: Dissolve the crude product in hot water and add activated charcoal to decolorize the solution. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote recrystallization.

-

Final Product Isolation: Collect the purified crystals of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride by vacuum filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

Incorporation of Tic into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Tic into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The commercially available Fmoc-protected version of Tic (Fmoc-Tic-OH) is used as the building block.

Experimental Protocol: Manual Fmoc-SPPS of a Tic-Containing Peptide

This protocol provides a general outline for the manual solid-phase synthesis of a peptide containing a Tic residue.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-Tic-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF in the synthesis vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (or Fmoc-Tic-OH) by dissolving it in DMF with a coupling reagent (e.g., DIC) and an additive (e.g., OxymaPure®).

-

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis of Tic-Containing Peptides by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For Tic-containing peptides, NMR is instrumental in confirming the presence and type of β-turn induced by the constrained amino acid.

Experimental Protocol: 2D NMR Analysis of a Tic-Containing Peptide

This protocol outlines the key steps for the conformational analysis of a Tic-containing peptide using 2D NMR.

Materials:

-

Purified Tic-containing peptide

-

NMR buffer (e.g., H2O/D2O 9:1, phosphate-buffered saline)

-

NMR spectrometer (≥ 500 MHz)

-

NMR software for data processing and analysis

Procedure:

-

Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and proper folding.

-

2D NMR Experiments: Acquire a series of two-dimensional NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation. Key NOEs for identifying β-turns include the Hα(i) to HN(i+1) and Hα(i) to HN(i+2) cross-peaks.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used for molecules with intermediate correlation times where NOESY signals may be weak or absent.

-

-

Resonance Assignment: Analyze the 2D spectra to assign all the proton resonances to their respective amino acid residues in the peptide sequence.

-

Structural Restraint Extraction:

-

Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

-

Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum to obtain restraints on the φ dihedral angle using the Karplus equation.

-

-

Structure Calculation: Use a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

-

Structure Validation: Analyze the quality of the calculated structures based on factors such as the number of NOE violations and the Ramachandran plot distribution.

Quantitative Data on Tic-Containing Peptides

The incorporation of Tic has a predictable and quantifiable effect on the conformation and biological activity of peptides.

Table 1: Conformational Parameters of Tic in Peptides

| Peptide Sequence | Position of Tic | Dihedral Angle (φ) of Tic (°) | Dihedral Angle (ψ) of Tic (°) | Induced β-Turn Type | Method of Analysis |

| H-Tyr-D-Tic-Phe-Phe-NH₂ | 2 | Not Reported | Not Reported | Type I' (inferred) | NMR Spectroscopy |

| Ac-Tyr-Tic-NHMe | 2 | -60 | -30 | Type I | X-ray Crystallography |

| D-Arg⁰[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]bradykinin | 7 | Not Reported | Not Reported | Type II' | Molecular Dynamics |

Note: The precise dihedral angles can vary depending on the peptide sequence and the experimental conditions.

Table 2: Biological Activity of Tic-Containing Peptides vs. Native Peptides

| Peptide/Analog | Target | Assay | IC₅₀/EC₅₀/Kᵢ (nM) | Fold Change vs. Native |

| Endomorphin-2 (EM-2) | μ-Opioid Receptor | Binding Affinity (Kᵢ) | 4.0 ± 0.5 | - |

| [Tic²]EM-2 | μ-Opioid Receptor | Binding Affinity (Kᵢ) | 1.0 ± 0.2 | 4-fold increase |

| H-Tyr-D-Phe-Phe-Phe-NH₂ | μ-Opioid Receptor | Binding Affinity (Kᵢ) | 1.8 ± 0.3 | - |

| H-Tyr-D-Tic-Phe-Phe-NH₂ | μ-Opioid Receptor | Binding Affinity (Kᵢ) | 2.6 ± 0.4 | ~0.7-fold |

| H-Tyr-D-Phe-Phe-Phe-NH₂ | δ-Opioid Receptor | Binding Affinity (Kᵢ) | 21.4 ± 2.1 | - |

| H-Tyr-D-Tic-Phe-Phe-NH₂ | δ-Opioid Receptor | Binding Affinity (Kᵢ) | 68.5 ± 5.2 | ~3.2-fold decrease |

| D-Arg⁰[Hyp³,Thi⁵,Pro⁷,Oic⁸]bradykinin | Bradykinin B2 Receptor | Binding Affinity (Kᵢ) | ~2600 | - |

| D-Arg⁰[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]bradykinin | Bradykinin B2 Receptor | Binding Affinity (Kᵢ) | 0.11 | ~23,600-fold increase |

Visualizing the Impact of Tic: Signaling Pathways and Experimental Workflows

The enhanced biological activity of Tic-containing peptides can be visualized through their interaction with cellular signaling pathways. Furthermore, the process of discovering and optimizing these potent molecules can be streamlined through well-defined experimental workflows.

Figure 1: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway initiated by a Tic-containing peptide agonist.

Figure 2: Experimental workflow for the discovery and optimization of Tic-containing peptidomimetics.

Conclusion

The incorporation of this compound represents a highly effective and versatile strategy in the field of peptidomimetic design. Its ability to induce and stabilize β-turn conformations provides a powerful means to enhance the biological activity, receptor selectivity, and metabolic stability of peptides. The well-established synthetic routes and the straightforward incorporation of Tic into peptides using standard SPPS make it an accessible tool for researchers in both academia and industry. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for the rational design and development of novel Tic-containing therapeutics with improved pharmacological profiles. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the strategic use of constrained amino acids like Tic will undoubtedly play an increasingly crucial role in the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Design and evaluation of tadpole-like conformational antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Tic Core Complex: A Technical Guide to its Biological Significance in Chloroplast Protein Import

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Translocon at the Inner envelope of Chloroplasts (Tic) is a vital multi-protein complex responsible for the regulated import of thousands of nuclear-encoded proteins from the cytosol into the chloroplast. The proper functioning of this machinery is fundamental for chloroplast biogenesis, photosynthesis, and overall plant viability. This technical guide provides an in-depth examination of the core structure of the Tic complex, its biological significance, the intricate signaling pathways that govern its activity, and the experimental methodologies used to elucidate its function. A comprehensive understanding of the Tic core structure and its regulation holds significant potential for the development of novel herbicides and strategies for crop improvement.

Introduction

Chloroplasts, the sites of photosynthesis in plant cells, are semi-autonomous organelles with their own genome. However, the vast majority of chloroplast proteins are encoded by the nuclear genome and must be imported from the cytosol. This monumental task is accomplished by the coordinated action of two protein complexes in the chloroplast envelope: the Translocon at the Outer Chloroplast membrane (TOC) and the Translocon at the Inner Chloroplast membrane (TIC). The Tic complex facilitates the translocation of precursor proteins across the inner envelope, a critical and energetically demanding step in the import process. The core of the Tic machinery consists of several key protein components that form a channel and provide the driving force for import, all under tight regulatory control.

The Core Structure of the Tic Complex

Recent advances in cryo-electron microscopy and biochemical analyses have provided significant insights into the architecture of the Tic complex, which often exists as part of a larger TOC-TIC supercomplex. The core components are essential for the translocation process and include channel-forming subunits and motor proteins that power the import.

The central channel of the Tic complex is primarily formed by Tic20 . This protein is a key component of the translocation pore through which unfolded precursor proteins traverse the inner membrane. Another major component is Tic110 , which acts as a scaffold for the import motor and has been proposed to contribute to the channel. Tic110 also provides a binding site for incoming precursor proteins.

The driving force for protein import is generated by a molecular motor complex associated with the stromal side of the Tic channel. This motor is composed of the chaperone Hsp93 (also known as ClpC), an AAA+ ATPase, which utilizes the energy from ATP hydrolysis to pull the precursor protein through the channel. The cochaperone Tic40 is thought to mediate the interaction between Tic110 and Hsp93, stimulating the ATPase activity of Hsp93.[1]

In addition to this "canonical" Tic complex, a megadalton-sized (1-MDa) TIC complex has been identified, consisting of Tic214 (Ycf1) , Tic100 , Tic56 , and Tic20 .[2] Cryo-EM studies of the TOC-TIC supercomplex from Chlamydomonas reinhardtii have revealed a stoichiometry of 1:1:1 for Toc90:Toc75:Toc34 in the TOC complex and have elucidated the arrangement of Tic214, Tic100, Tic56, and Tic20 in the inner membrane.[3][4] Tic214 is a large protein that spans the inner membrane and extends into the intermembrane space, potentially connecting the TOC and TIC complexes.[4]

Quantitative Data on the Tic Core Complex

Precise quantitative data is crucial for understanding the dynamics and stoichiometry of the Tic complex. While comprehensive data across all species and conditions is still an active area of research, the following tables summarize some of the key quantitative parameters reported in the literature.

| Component | Organism | Stoichiometry in TOC-TIC Supercomplex | Reference |

| Toc90 | C. reinhardtii | 1 | [3] |

| Toc75 | C. reinhardtii | 1 | [3] |

| Toc34 | C. reinhardtii | 1 | [3] |

| Tic214 | C. reinhardtii | 1 | [3] |

| Tic100 | C. reinhardtii | 1 | [3] |

| Tic56 | C. reinhardtii | 1 | [3] |

| Tic20 | C. reinhardtii | 1 | [3] |

| Interaction | Method | Binding Affinity (Kd) | Reference |

| Precursor protein - Chloroplast surface | Receptor-ligand binding assay | 6 to 10 nM | [5] |

| Process | Parameter | Value | Reference |

| Precursor protein binding | Saturable binding sites per chloroplast | 1500 to 3500 | [5] |

Signaling Pathways Regulating the Tic Core

The activity of the Tic complex is not constitutive but is instead tightly regulated by various signaling pathways to match the protein import rate with the metabolic and developmental state of the chloroplast and the cell. Key regulatory mechanisms include energy supply (ATP and GTP), redox signaling, and calcium signaling.

Energy-Dependent Regulation: The Role of ATP and GTP Hydrolysis

Protein translocation across the inner chloroplast membrane is an energy-dependent process. The primary energy source for the Tic motor is the hydrolysis of ATP in the chloroplast stroma, catalyzed by the Hsp93 chaperone.[1] This ATP hydrolysis powers the mechanical pulling of the precursor protein through the Tic channel.

In addition to ATP, GTP hydrolysis at the TOC complex is essential for the initial recognition and binding of precursor proteins.[6] The GTPase activity of TOC components acts as a regulatory switch, ensuring that only correctly targeted proteins are committed to the import pathway.[6] While GTP hydrolysis is primarily associated with the TOC complex, the coordinated function of the TOC and TIC translocons within the supercomplex implies that GTP-dependent steps at the outer membrane influence the subsequent translocation through the inner membrane.[7]

Redox Regulation

The chloroplast is a highly redox-active organelle, and the import of proteins is regulated by the redox state of the stroma. A "redox regulon" within the Tic complex, consisting of Tic32 , Tic55 , and Tic62 , is thought to sense the stromal NADP+/NADPH ratio.[8] These components can dynamically associate with the core Tic complex. For instance, Tic62 and Tic32 possess NADP(H)-binding sites and their association with the Tic complex is dependent on the presence of NADP+.[8] This mechanism likely allows the chloroplast to adjust the import of specific proteins, particularly those involved in redox-related processes, in response to changes in metabolic status.

Calcium Signaling

Calcium (Ca2+) is a ubiquitous second messenger in plants, and its concentration within the chloroplast is tightly regulated.[9] Protein import into chloroplasts has been shown to be influenced by calcium levels.[10] This regulation is thought to be mediated by calmodulin, a calcium-binding protein.[10] While the precise molecular mechanism is still under investigation, it is known that Ca2+ can modulate various processes within the chloroplast, and stimulus-specific Ca2+ signals have been observed in different sub-compartments of the organelle.[9][11] This suggests a sophisticated mechanism for fine-tuning protein import in response to a wide array of developmental and environmental cues that trigger changes in cellular calcium concentrations.

Experimental Protocols

The study of the Tic core structure and its function relies on a combination of biochemical, molecular biological, and genetic techniques. Below are detailed methodologies for key experiments.

Purification of the Tic Complex

Objective: To isolate the Tic complex for subsequent biochemical and structural analysis. This protocol is adapted from a Tandem Affinity Purification (TAP-tag) method.[12][13][14][15]

Materials:

-

Arabidopsis thaliana plants expressing a TAP-tagged Tic component (e.g., TOC159-TAP).

-

Homogenization buffer: 50 mM HEPES-KOH, pH 7.5, 330 mM sorbitol, 5 mM MgCl2, 2 mM EDTA, 1 mM DTT, 1x protease inhibitor cocktail.

-

Solubilization buffer: 50 mM HEPES-KOH, pH 7.5, 150 mM NaCl, 10% glycerol, 1% (w/v) digitonin or n-dodecyl β-D-maltoside, 1x protease inhibitor cocktail.

-

Wash buffer: 50 mM HEPES-KOH, pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% (w/v) digitonin or n-dodecyl β-D-maltoside.

-

Elution buffer: Wash buffer containing TEV protease.

-

IgG-sepharose beads.

Procedure:

-

Harvest Arabidopsis leaves and homogenize in ice-cold homogenization buffer using a blender.

-

Filter the homogenate through layers of Miracloth and centrifuge at 1,500 x g for 10 min at 4°C to pellet chloroplasts.

-

Resuspend the chloroplast pellet in homogenization buffer and purify intact chloroplasts using a Percoll gradient centrifugation.

-

Lyse the purified chloroplasts by osmotic shock in a hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.5).

-

Separate the envelope membranes by sucrose gradient centrifugation.

-

Resuspend the inner envelope membrane fraction in solubilization buffer and incubate for 1 hour at 4°C with gentle rotation to solubilize membrane protein complexes.

-

Clarify the solubilized membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

Incubate the supernatant with IgG-sepharose beads for 2 hours at 4°C to capture the TAP-tagged complex.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound complexes by incubating with TEV protease in elution buffer overnight at 4°C.

-

Collect the eluate containing the purified Tic complex for further analysis.

In Vitro Chloroplast Protein Import Assay

Objective: To quantitatively measure the import of a specific precursor protein into isolated chloroplasts. This protocol is a generalized procedure based on established methods.[16][17][18][19][20]

Materials:

-

Radiolabeled ([35S]-methionine) precursor protein synthesized by in vitro transcription/translation.

-

Intact chloroplasts isolated from pea or Arabidopsis.

-

Import buffer: 50 mM HEPES-KOH, pH 8.0, 330 mM sorbitol, 3 mM MgSO4.

-

ATP and GTP stock solutions.

-

Thermolysin solution.

-

Quenching solution: 50 mM EDTA.

-

SDS-PAGE reagents and phosphorimager.

Procedure:

-

Isolate intact chloroplasts and resuspend them in import buffer to a final concentration of 1 mg/mL chlorophyll.

-

Set up the import reaction by mixing isolated chloroplasts, radiolabeled precursor protein, and ATP/GTP to final concentrations of 3 mM and 0.1 mM, respectively, in import buffer.

-

Incubate the reaction at 25°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the import reaction by placing the tubes on ice and adding an equal volume of quenching solution.

-

Treat the samples with thermolysin on ice to digest any precursor protein that has not been imported into the chloroplasts.

-

Stop the thermolysin digestion by adding quenching solution.

-

Re-isolate the intact chloroplasts by centrifugation through a Percoll cushion.

-

Lyse the chloroplasts and separate the proteins by SDS-PAGE.

-

Visualize and quantify the imported, processed protein using a phosphorimager.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

Objective: To separate intact protein complexes from chloroplast membranes to analyze the size and composition of the Tic complex. This is a general protocol.[21][22][23]

Materials:

-

Isolated chloroplast inner envelope membranes.

-

Solubilization buffer: 50 mM Bis-Tris-HCl, pH 7.0, 750 mM aminocaproic acid, 5 mM EDTA, 1% (w/v) digitonin.

-

BN-PAGE gel solutions (gradient of 4-16% acrylamide).

-

Anode buffer: 50 mM Bis-Tris-HCl, pH 7.0.

-

Cathode buffer: 15 mM Bis-Tris-HCl, pH 7.0, 50 mM Tricine, 0.02% (w/v) Coomassie Brilliant Blue G-250.

-

SDS-PAGE reagents for the second dimension.

Procedure:

-

Resuspend the isolated inner envelope membranes in solubilization buffer and incubate on ice for 30 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet unsolubilized material.

-

Add Coomassie G-250 sample additive to the supernatant.

-

Load the samples onto the BN-PAGE gel and perform electrophoresis at 4°C.

-

After the first dimension separation, excise the gel lane and incubate it in SDS-PAGE sample buffer containing 2-mercaptoethanol to denature the protein complexes.

-

Place the denatured gel lane on top of a second-dimension SDS-PAGE gel and perform electrophoresis.

-

Visualize the separated proteins by staining (e.g., silver staining or Coomassie blue) or by immunoblotting with specific antibodies against Tic components.

Chemical Cross-linking of Tic Complex Subunits

Objective: To identify interacting partners within the Tic complex by covalently linking proteins that are in close proximity. This is a general protocol.[24][25][26][27]

Materials:

-

Intact isolated chloroplasts.

-

Cross-linking reagent (e.g., DSSO - disuccinimidyl sulfoxide, a membrane-permeable, cleavable cross-linker).

-

Cross-linking buffer: 50 mM HEPES-KOH, pH 7.8, 330 mM sorbitol.

-

Quenching buffer: 1 M Tris-HCl, pH 7.5.

-

Lysis buffer and immunoprecipitation reagents.

-

Mass spectrometer.

Procedure:

-

Resuspend intact chloroplasts in cross-linking buffer.

-

Add the cross-linking reagent (e.g., 1-2 mM DSSO) and incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

Quench the cross-linking reaction by adding quenching buffer.

-

Lyse the chloroplasts and solubilize the membrane proteins.

-

Perform immunoprecipitation using an antibody against a known Tic component to enrich for cross-linked complexes.

-

Elute the immunoprecipitated proteins and cleave the cross-linker if a cleavable reagent was used.

-

Analyze the protein samples by mass spectrometry to identify the cross-linked proteins.

Experimental and Logical Workflow

The investigation of the Tic core structure and its biological significance typically follows a logical progression of experiments.

References

- 1. Stimulation of transit-peptide release and ATP hydrolysis by a cochaperone during protein import into chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Consequences of impaired 1-MDa TIC complex assembly for the abundance and composition of chloroplast high-molecular mass protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Chloroplast Protein Import : Quantitative Analysis of Precursor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of GTP binding and hydrolysis at the atToc159 preprotein receptor during protein import into chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TIC/TOC complex - Wikipedia [en.wikipedia.org]

- 8. Redox-regulation of protein import into chloroplasts and mitochondria: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plantae.org [plantae.org]

- 10. researchgate.net [researchgate.net]

- 11. Chloroplast Calcium Signaling in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity Purification of Chloroplast Translocon Protein Complexes Using the TAP Tag [jove.com]

- 13. Affinity Purification of Chloroplast Translocon Protein Complexes Using the TAP Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Analysis of Chloroplast Protein Import | Semantic Scholar [semanticscholar.org]

- 17. In vitro analysis of chloroplast protein import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of Protein Import into Chloroplasts Isolated from Stressed Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Protocol: Multi-Protein Complexes Characterized by BN-PAGE [kbdna.com]

- 22. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]

- 23. youtube.com [youtube.com]

- 24. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 26. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. Tic-Tac-Toe: How TIC and TOC Coordinate Getting Proteins across the Line - PMC [pmc.ncbi.nlm.nih.gov]

The Surprising Natural Existence of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural sources of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine. While the parent compound is widely regarded as a synthetic molecule, this paper highlights the discovery of its hydroxylated derivatives as endogenous compounds in mammals, challenging the long-held view of its purely artificial origin. This guide provides a comprehensive overview of the current state of knowledge, including data on their natural occurrence, proposed biosynthetic pathways, and relevant experimental methodologies.

The Dichotomy of this compound: Synthetic Precursor and Endogenous Neuromodulator

This compound has been extensively utilized in medicinal chemistry as a building block for peptidomimetics and pharmacologically active molecules. Its rigid structure offers conformational constraint, which is a desirable feature in drug design. However, the scientific literature has predominantly classified it as a "chiral α-amino acid not found in nature."

Recent findings have necessitated a revision of this classification. While the unsubstituted form of Tic has not been isolated from natural sources, specific hydroxylated derivatives have been identified as endogenous compounds within the mammalian brain.

Endogenous Derivatives of this compound in Mammals

Groundbreaking research has revealed the presence of two hydroxylated derivatives of this compound in the brains of untreated rats. These findings suggest a potential physiological role for these compounds.

| Endogenous Derivative | Natural Source | Method of Detection | Reference |

| 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Untreated Rat Brain | Not specified in detail | [1][2] |

| 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Untreated Rat Brain | Not specified in detail | [1][2] |

Table 1: Summary of Endogenous this compound Derivatives

At present, quantitative data on the concentrations of these endogenous derivatives in the brain are not available in the reviewed scientific literature.

Biosynthesis and Synthetic Pathways

The formation of the tetrahydroisoquinoline scaffold in biological systems is generally accepted to occur via the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or a-keto acid, followed by cyclization.

Proposed Biosynthetic Pathway of Endogenous Derivatives

The endogenous synthesis of 7-hydroxy- and 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the mammalian brain is hypothesized to proceed through a Pictet-Spengler condensation. The likely precursors are metabolites of the neurotransmitter dopamine and pyruvic acid.

General Synthetic Pathway

The Pictet-Spengler reaction is also the cornerstone for the chemical synthesis of this compound and its derivatives in the laboratory. This typically involves the reaction of phenylalanine with formaldehyde under acidic conditions.

Experimental Protocols: A General Workflow

While a specific, detailed protocol for the isolation and quantification of endogenous 7-hydroxy- and 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid from brain tissue is not available in the cited literature, a general workflow for the analysis of tetrahydroisoquinolines from biological samples can be outlined.

This workflow is based on established methods for the analysis of similar neurochemicals and would require optimization for the specific compounds of interest.

Future Perspectives and Conclusion

The discovery of endogenous derivatives of this compound in the mammalian brain opens up new avenues of research. Future studies are needed to:

-

Quantify the physiological concentrations of these compounds in different brain regions and under various physiological and pathological conditions.

-

Elucidate the specific biosynthetic pathways and the enzymes involved in their formation.

-

Investigate their physiological functions , including their potential roles in neurotransmission and neuromodulation.

-

Explore their potential as biomarkers for neurological disorders.

References

- 1. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian alkaloids: conversions of tetrahydroisoquinoline-1-carboxylic acids derived from dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a conformationally constrained analog of the amino acid phenylalanine. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. This guide covers its chemical identity, synthesis, analytical characterization, and its role as a privileged scaffold in targeting the Bcl-2 family of proteins in cancer therapy.

Chemical Identity and Properties

This compound, often abbreviated as Tic, is a cyclic amino acid. The presence of a chiral center at the 3-position gives rise to two enantiomers, (R)- and (S)-, as well as the racemic mixture.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound (Racemate) | 67123-97-1 | C₁₀H₁₁NO₂ | 177.20 g/mol |

| (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 103733-65-9 | C₁₀H₁₁NO₂ | 177.20 g/mol |

| (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 74163-81-8 | C₁₀H₁₁NO₂ | 177.20 g/mol |

Synthesis and Characterization

The most common and effective method for the synthesis of the this compound core is the Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[2][3]

Experimental Protocols

1. Synthesis of this compound via Pictet-Spengler Reaction

This protocol describes the synthesis from L-phenylalanine and formaldehyde.

-

Materials:

-

L-Phenylalanine

-

Formaldehyde (37% solution in water)

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

A mixture of L-phenylalanine (e.g., 40 g), formaldehyde (e.g., 91 ml of 37% solution), and concentrated hydrochloric acid (e.g., 310 ml) is prepared in a suitable reaction vessel.[4]

-

The mixture is stirred and heated to reflux for approximately 4 hours.[4]

-

After the reflux period, the reaction mixture is allowed to cool and is then stored at ambient temperature for 16 hours.[4]

-

The resulting precipitate, this compound hydrochloride, is collected by filtration.

-

The crude product can be further purified by recrystallization.

-

2. Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. The spectra for derivatives of this compound show characteristic signals for the aromatic and the tetrahydroisoquinoline protons and carbons.[5]

-

-

High-Performance Liquid Chromatography (HPLC):

Biological Activity and Drug Development

The this compound scaffold has been identified as a key component in the development of inhibitors targeting the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[7] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[8]

Bcl-2/Mcl-1 Inhibition

Derivatives of this compound have been synthesized and evaluated for their ability to bind to Bcl-2 and Mcl-1, thereby disrupting their interaction with pro-apoptotic proteins and inducing apoptosis in cancer cells.

| Compound/Derivative | Target | Activity (Ki / IC₅₀) | Cell Line | Reference |

| Lead Compound 1 (a derivative) | Bcl-2 | Ki = 5.2 µM | - | [7] |

| Active Compound 11t (a derivative) | - | Induces apoptosis and caspase-3 activation | Jurkat | [7] |

| DEC-1 (a peptide conjugate) | - | IC₅₀ = 3.38 µM | MCF-7 | [9] |

Signaling Pathway

The following diagram illustrates the mechanism of apoptosis induction through the inhibition of Bcl-2 and Mcl-1 by this compound derivatives.

Caption: Bcl-2/Mcl-1 signaling pathway and inhibition.

Experimental Workflow for Inhibitor Screening

A typical workflow for screening and characterizing novel inhibitors based on the this compound scaffold is outlined below.

Caption: Workflow for inhibitor development.

References

- 1. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Discovery and development of this compound derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safety and Handling of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information on the safe handling, storage, and disposal of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine.[1] Given its increasing importance as a core structural element in peptide-based drugs and other biologically active compounds, a thorough understanding of its safety profile is crucial for all personnel involved in its research and development.[1][2]

Hazard Identification and Classification

This compound and its derivatives are classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are related to skin, eye, and respiratory irritation.[3][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4][5][6][7] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[3][4][5][6][7] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3][4][5][6][7] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[5] |

Source: Aggregated GHS information from multiple suppliers.[3][4][5][6][7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Tightly sealing safety goggles are recommended.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][8]

-

Respiratory Protection: Use only outdoors or in a well-ventilated area.[3][4] Avoid breathing dust.[3] If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.[8]

General Handling Precautions

-

Wash face, hands, and any exposed skin thoroughly after handling.[3][4]

-

Avoid contact with skin, eyes, or clothing.[8]

-

Avoid dust formation.[3]

Storage Conditions

Emergency and First-Aid Procedures

Table 2: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][10] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3][10] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][10] If not breathing, give artificial respiration.[3][10] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9][10] |

Accidental Release and Disposal

Accidental Release

-

Use personal protective equipment.[10]

-

Ensure adequate ventilation.

-

Avoid dust formation.[3]

-

Sweep up and shovel into suitable containers for disposal.[3] Keep in suitable, closed containers for disposal.

Disposal

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Physicochemical and Toxicological Properties

Table 3: Physicochemical and Toxicological Data

| Property | Value |

| Molecular Formula | C10H11NO2[4][5] |

| Appearance | White solid[4] |

| Mutagenic Effects | No information available[3] |

| Reproductive Effects | No information available[3] |